N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide

Structural differentiation Scaffold uniqueness Chemical procurement

N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide (CAS 1207007-14-4, molecular formula C₁₉H₁₈N₂O₃S, molecular weight 354.4 g/mol) is a synthetic, heterocyclic small molecule composed of a furan-thiazole biaryl system linked via an amide bridge to a 4-phenyloxane (4-phenyltetrahydro-2H-pyran) scaffold. The compound is catalogued in the PubChem database (CID and is currently distributed by multiple chemical vendors, primarily as a research tool for in vitro pharmacological profiling.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 1207007-14-4
Cat. No. B2489130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide
CAS1207007-14-4
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
InChIInChI=1S/C19H18N2O3S/c22-17(21-18-20-15(13-25-18)16-7-4-10-24-16)19(8-11-23-12-9-19)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,20,21,22)
InChIKeyPCYQWMOLTKDZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide (CAS 1207007-14-4): Structural Identity and Baseline Characteristics for Informed Procurement


N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide (CAS 1207007-14-4, molecular formula C₁₉H₁₈N₂O₃S, molecular weight 354.4 g/mol) is a synthetic, heterocyclic small molecule composed of a furan-thiazole biaryl system linked via an amide bridge to a 4-phenyloxane (4-phenyltetrahydro-2H-pyran) scaffold [1]. The compound is catalogued in the PubChem database (CID 45504114) and is currently distributed by multiple chemical vendors, primarily as a research tool for in vitro pharmacological profiling [1]. Its structural features place it at the intersection of two pharmacologically investigated chemical classes: 2-aminothiazole-containing kinase inhibitors and furan-bearing bioactive heterocycles. However, at the time of this analysis, no peer-reviewed primary research publications or patent examples containing explicit quantitative biological data for this exact compound were identified in the accessible scientific literature.

Procurement Risk Alert: Why N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide Cannot Be Replaced by a Structural Analog Without Specific Evidence


The four-component architecture of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide—a furan ring, a thiazole core, an amide linker, and a quaternary 4-phenyloxane substituent—creates a unique conformational and electronic landscape for which no simple isostere exists within commercially available compound libraries [1]. Closely related analogs that retain the furan-thiazol-2-amine fragment but replace the 4-phenyloxane-4-carboxamide group (e.g., N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide or N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide) introduce markedly different steric bulk, lipophilicity, hydrogen-bonding capacity, and potential off-target interaction profiles . Conversely, compounds that retain the 4-phenyloxane-4-carboxamide tail but alter the heterocyclic head group lose the precise vector and electronic character of the furan-thiazole system. Even within the broader class of thiazole- and oxazole-substituted arylamides, where P2X3/P2X2/3 antagonism has been disclosed for certain structural subtypes, the specific substitution pattern of the present compound does not appear in the exemplified compound lists of the relevant patents, indicating it is not a simple ‘me-too’ analog within that defined pharmacological space [2]. This combinatorial sensitivity means that directly replacing 1207007-14-4 with any single nearest-neighbor analog in an ongoing experimental program risks altering, abolishing, or unpredictably shifting the biological readout, unless the specific replacement has been empirically validated head-to-head against the target compound.

Quantitative Differentiation Analysis for CAS 1207007-14-4: What the Accessible Evidence Does (and Does Not) Permit for Procurement Decisions


Structural Uniqueness Assessment: The 4-Phenyloxane-4-carboxamide Substituent as a Key Differentiator from Commercially Available Furan-Thiazole Analogs

The target compound is characterized by a quaternary carbon center at the 4-position of the oxane ring, bearing both a phenyl group and a carboxamide linker. Among commercially catalogued furan-thiazole-acetamide or furan-thiazole-piperidine analogs, this quaternary substitution pattern is absent. The simplest commercially listed analog, N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 75884-37-6), replaces the entire 4-phenyloxane-4-carboxamide tail with a methyl group, representing a ΔMW of approximately -190 Da and a ΔXLogP3 of approximately -2.5 log units relative to the target compound (computed from PubChem data [1]). The piperidine analog N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide replaces the oxane oxygen with a methylene unit, altering hydrogen-bond acceptor capacity and ring electronics . No commercially available analog was identified that reproduces the precise 4-phenyloxane-4-carboxamide moiety while retaining the furan-2-yl-thiazol-2-yl head group. This constitutes a procurement-relevant differentiation: if a research program requires the 4-phenyloxane-4-carboxamide vector, no direct substitute is available in the commercial screening deck.

Structural differentiation Scaffold uniqueness Chemical procurement

Class-Level Biological Activity Context: Positioning 1207007-14-4 Within the Furan-Thiazole Carboxamide Pharmacophore Landscape

Although the specific compound 1207007-14-4 lacks published primary pharmacological data, its structural fragments appear in three mechanistically distinct bioactive chemotypes documented in the patent and journal literature. (1) Thiazole-2-yl furanamide derivatives exemplified by compound C13 act as potent androgen receptor (AR) dimerization interface pocket (DIP) antagonists with an IC₅₀ of 0.010 µM in AR reporter assays, achieving 123.4% tumor growth inhibition in an LNCaP xenograft model [1]. (2) Furanthiazole derivatives of formula (I) are claimed as heparanase inhibitors with potential anticancer applications [2]. (3) Thiazole-substituted arylamides are disclosed as P2X3 and P2X2/3 antagonists for pain and genitourinary indications [3]. The target compound 1207007-14-4 is not itself an exemplified compound in any of these disclosures; its assignment to a specific pharmacological class is therefore not possible on the basis of public data alone. However, the co-occurrence of the furan-thiazole-amide framework across at least three distinct target classes indicates that the compound's binding profile must be determined empirically and cannot be predicted solely from class membership.

Furan-thiazole carboxamides Kinase inhibition Heparanase P2X3 antagonism

Application Scenarios for N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide (CAS 1207007-14-4) Based on Current Evidence


Scaffold-Hopping and Lead Diversification Campaigns Targeting Kinase-Like or Purinergic Receptor Binding Sites

The furan-thiazole-amide core is a recognized kinase hinge-binding motif. For medicinal chemistry groups engaged in scaffold-hopping exercises around ATP-competitive kinase inhibitors or P2X receptor modulators, 1207007-14-4 offers a distinctive 4-phenyloxane substituent that is absent from standard commercial libraries. The quaternary oxane center introduces a tetrahedral geometry that projects the phenyl ring into regions of the binding pocket that are not explored by simpler N-alkyl or N-aryl amide analogs [1]. This scenario is supported by the compound's structural relationship to the P2X3/P2X2/3 antagonist patent series [2], wherein variation of the amide substituent is a critical determinant of potency and subtype selectivity.

Physicochemical Property Screening for CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Hydrogen-Bonding Capacity

With a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 92.6 Ų, 1207007-14-4 resides in a property space that is borderline favorable for oral absorption and CNS penetration according to standard drug-likeness filters [1]. For neuroscience programs seeking to calibrate the lipophilic efficiency (LipE) of furan-thiazole series, this compound can serve as a reference point, especially when compared against higher-logP analogs that dominate the commercial furan-thiazole space.

Selectivity Profiling in Chemoproteomics Target Deconvolution Studies

Given the absence of predefined target annotation, 1207007-14-4 is well-suited for use as a probe compound in chemoproteomics or thermal shift assay (CETSA)-based target deconvolution campaigns. Its structural novelty increases the likelihood that any identified target engagement represents a genuine and possibly novel ligand-protein interaction, rather than a known polypharmacology artifact [1]. Procurement for this purpose should be paired with an appropriate inactive control compound (e.g., a regioisomer or a matched molecular pair lacking the furan ring).

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